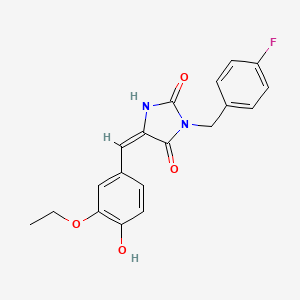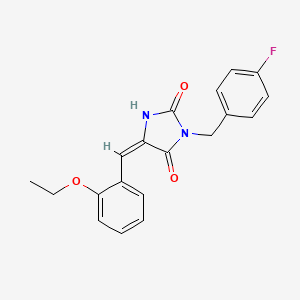
ethyl (5Z)-5-(5-chloro-2-methoxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL (5Z)-5-[(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a thiophene ring, a phenylamino group, and a chloromethoxyphenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (5Z)-5-[(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-2-methoxybenzaldehyde with ethyl 2-aminothiophene-3-carboxylate under basic conditions to form the intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL (5Z)-5-[(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the chloromethoxyphenyl moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Applications De Recherche Scientifique
ETHYL (5Z)-5-[(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of ETHYL (5Z)-5-[(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL (5Z)-5-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
- ETHYL (5Z)-5-[(5-FLUORO-2-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL (5Z)-5-[(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the chloromethoxyphenyl moiety, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Propriétés
Formule moléculaire |
C21H18ClNO4S |
|---|---|
Poids moléculaire |
415.9 g/mol |
Nom IUPAC |
ethyl (5Z)-5-[(5-chloro-2-methoxyphenyl)methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate |
InChI |
InChI=1S/C21H18ClNO4S/c1-3-27-21(25)18-19(24)17(12-13-11-14(22)9-10-16(13)26-2)28-20(18)23-15-7-5-4-6-8-15/h4-12,24H,3H2,1-2H3/b17-12-,23-20? |
Clé InChI |
HKHUFVFYBIARDZ-ZTPJVXOPSA-N |
SMILES isomérique |
CCOC(=O)C1=C(/C(=C/C2=C(C=CC(=C2)Cl)OC)/SC1=NC3=CC=CC=C3)O |
SMILES canonique |
CCOC(=O)C1=C(C(=CC2=C(C=CC(=C2)Cl)OC)SC1=NC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(5E)-6-oxo-5-[2-(pentyloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11598178.png)

![2-{[(4E)-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid](/img/structure/B11598184.png)
![2-{1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B11598187.png)
![2-methoxyethyl 6-(3-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598188.png)

![2-methylpropyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598202.png)

![N-(2,4-dimethoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B11598211.png)
![1-[2-(4-methoxyphenyl)-1H-indol-1-yl]-3-(piperidin-1-yl)propan-2-ol](/img/structure/B11598222.png)


![2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11598228.png)
![(6Z)-3-(4-methylphenyl)-6-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11598239.png)
